molecular formula C22H30O B8613507 4-(4-Decylphenyl)phenol CAS No. 113248-05-8

4-(4-Decylphenyl)phenol

Cat. No.: B8613507
CAS No.: 113248-05-8
M. Wt: 310.5 g/mol
InChI Key: BBHSUIZJYYOAND-UHFFFAOYSA-N
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Description

4-(4-Decylphenyl)phenol is an alkylphenol derivative characterized by a phenolic ring substituted with a decylphenyl group (a phenyl ring attached to a 10-carbon alkyl chain). Alkylphenols are widely studied for their industrial applications, including use as surfactants, polymer stabilizers, and intermediates in organic synthesis . The decyl chain in 4-(4-Decylphenyl)phenol enhances hydrophobicity, influencing its solubility, thermal stability, and reactivity compared to shorter-chain analogs.

Properties

CAS No.

113248-05-8

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

IUPAC Name

4-(4-decylphenyl)phenol

InChI

InChI=1S/C22H30O/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17-22(23)18-16-21/h11-18,23H,2-10H2,1H3

InChI Key

BBHSUIZJYYOAND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of alkylphenols vary significantly with alkyl chain length and branching. Below is a comparative analysis with key analogs:

Compound Molecular Formula Key Features Melting Point (°C) Applications/Notes
4-(4-Decylphenyl)phenol C₂₂H₃₀O Long decyl chain increases hydrophobicity; potential surfactant properties. Not reported Limited data; inferred applications in polymer stabilization .
4-Heptylphenol C₁₃H₂₀O Shorter heptyl chain; moderate hydrophobicity. ~40–45 (estimated) Used in detergents and lubricants; higher water solubility than decyl derivatives .
4-Nonylphenol C₁₅H₂₄O Branched nonyl chain; endocrine-disrupting properties. ~5–10 Restricted due to environmental toxicity; historically used in industrial cleaners .
4-(trans-4-Heptylcyclohexyl)phenol C₁₉H₃₀O Cyclohexyl group enhances rigidity and thermal stability. ~120–125 Niche applications in liquid crystals and high-temperature materials .

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., decyl) reduce water solubility and increase lipid affinity, making 4-(4-Decylphenyl)phenol suitable for non-polar matrices. Shorter chains (e.g., heptyl) balance hydrophobicity and solubility .
  • Branching vs.
  • Cyclohexyl Substitution: Cyclohexyl-containing derivatives (e.g., 4-(trans-4-Heptylcyclohexyl)phenol) show improved thermal stability, relevant for materials science .

Nonlinear Optical (NLO) Properties

For example, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–9) exhibits strong NLO activity due to its extended π-conjugation and intramolecular charge transfer (ICT), with a third-order nonlinear susceptibility (χ³) of ~10⁻⁶ esu . In contrast, alkylphenols like 4-(4-Decylphenyl)phenol lack such conjugation, likely resulting in weaker NLO performance. However, their hydrophobic nature may make them suitable as dopants in polymer-based optical materials.

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